4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene
Overview
Description
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is an organic compound with the molecular formula C12H17ClO. It is a derivative of benzene, featuring a tert-butyl group, a chloromethyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene typically involves the chloromethylation of 4-tert-butyl-1-methoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-tert-Butyl-2-methyl-1-methoxybenzene.
Scientific Research Applications
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The methoxy group can participate in electron-donating interactions, affecting the overall electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-chlorophenol: Similar structure but lacks the methoxy group.
4-tert-Butyl-2-(chloromethyl)-1,3-thiazole: Contains a thiazole ring instead of a benzene ring.
4-tert-Butyl-2-methyl-1-methoxybenzene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-tert-butyl-2-(chloromethyl)-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEIHAXNAVZWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497177 | |
Record name | 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-73-9 | |
Record name | 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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